molecular formula C27H21BrN2O4 B11534562 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 339299-58-0

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11534562
CAS No.: 339299-58-0
M. Wt: 517.4 g/mol
InChI Key: LHCKYKOZWAQYRZ-STBIYBPSSA-N
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Description

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C27H21BrN2O4 and a molecular weight of 517.38 g/mol This compound is notable for its unique structure, which includes a methoxy group, a naphthylacetyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps:

    Formation of the Naphthylacetyl Hydrazone: The initial step involves the reaction of 1-naphthylacetic acid with hydrazine to form the corresponding hydrazone.

    Coupling with Methoxyphenyl Bromobenzoate: The hydrazone is then coupled with 2-methoxy-4-bromobenzoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific structural features, such as the methoxy group and the naphthylacetyl moiety. These features may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

339299-58-0

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C27H21BrN2O4/c1-33-25-14-18(12-13-24(25)34-27(32)21-9-5-10-22(28)15-21)17-29-30-26(31)16-20-8-4-7-19-6-2-3-11-23(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+

InChI Key

LHCKYKOZWAQYRZ-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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